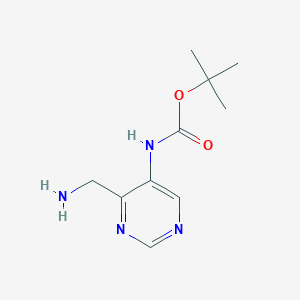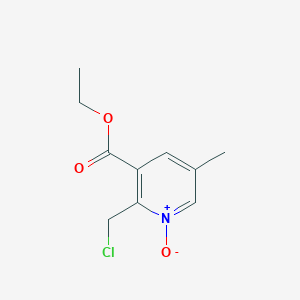
5-(Aminomethyl)benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)benzene-1,3-dicarboxamide: is an organic compound with the molecular formula C9H11N3O2 It is a derivative of benzene, featuring an aminomethyl group and two carboxamide groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)benzene-1,3-dicarboxamide typically involves the reaction of 5-aminoisophthalic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The purification of the compound may involve recrystallization or chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Aminomethyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The carboxamide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Aminomethyl)benzene-1,3-dicarboxamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of supramolecular polymers and coordination compounds due to its ability to form hydrogen bonds and coordinate with metal ions .
Biology: In biological research, this compound is investigated for its potential as a ligand in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to form stable complexes with metal ions is also utilized in the development of diagnostic agents .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)benzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to modulate the activity of enzymes and receptors. The molecular targets include various proteins and nucleic acids, where the compound can act as an inhibitor or activator, depending on the context .
Vergleich Mit ähnlichen Verbindungen
5-Aminoisophthalic acid: Shares the aminomethyl group but lacks the carboxamide groups.
Benzene-1,3-dicarboxamide: Lacks the aminomethyl group but has two carboxamide groups.
5-(Hydroxymethyl)benzene-1,3-dicarboxamide: Similar structure with a hydroxymethyl group instead of an aminomethyl group.
Uniqueness: 5-(Aminomethyl)benzene-1,3-dicarboxamide is unique due to the presence of both aminomethyl and carboxamide groups, which confer distinct chemical reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
918810-63-6 |
|---|---|
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
5-(aminomethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C9H11N3O2/c10-4-5-1-6(8(11)13)3-7(2-5)9(12)14/h1-3H,4,10H2,(H2,11,13)(H2,12,14) |
InChI-Schlüssel |
MNJYYKQPXFPGGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)N)C(=O)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)
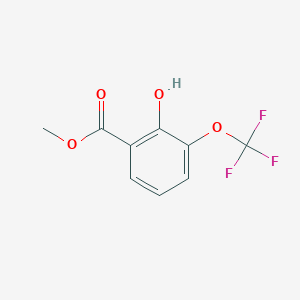
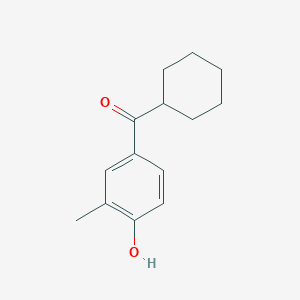
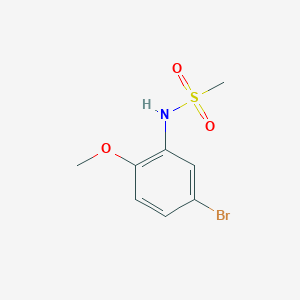
![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)


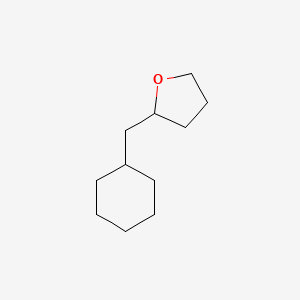

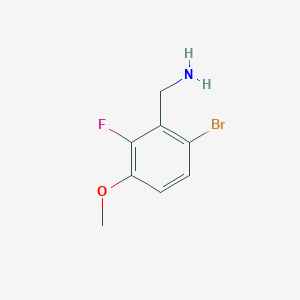
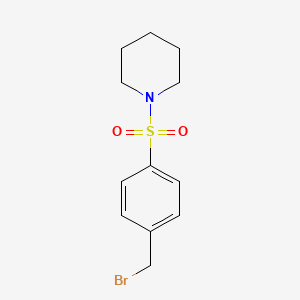
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
